2-Methoxyphenylzinc iodide 0.5M

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

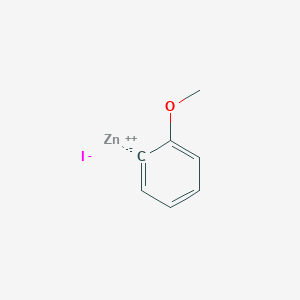

Structure

3D Structure of Parent

Properties

Molecular Formula |

C7H7IOZn |

|---|---|

Molecular Weight |

299.4 g/mol |

IUPAC Name |

zinc;methoxybenzene;iodide |

InChI |

InChI=1S/C7H7O.HI.Zn/c1-8-7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |

InChI Key |

HVSQRTYLTSSOIV-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC=CC=[C-]1.[Zn+2].[I-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxyphenylzinc Iodide 0.5M in Tetrahydrofuran

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyphenylzinc iodide, a versatile and increasingly important organozinc reagent in modern organic synthesis. Presented as a 0.5M solution in tetrahydrofuran (THF), this reagent offers a unique combination of nucleophilicity and functional group tolerance, making it a valuable tool for researchers, scientists, and drug development professionals. This document delves into the core chemical properties, synthesis, handling, and reactivity of 2-Methoxyphenylzinc iodide, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for its preparation, titration, and use in Negishi cross-coupling are provided, underpinned by a discussion of the mechanistic principles that govern its reactivity. This guide is intended to serve as a practical resource, enabling users to effectively and safely incorporate this reagent into their synthetic workflows.

Introduction: The Role of Organozinc Reagents in Modern Synthesis

Organozinc compounds have a rich history in organometallic chemistry, dating back to their discovery by Edward Frankland in 1848.[1] While historically overshadowed by the more reactive Grignard and organolithium reagents, organozincs have experienced a resurgence in recent decades.[2] Their moderate reactivity imparts a high degree of functional group tolerance, allowing for their use in complex molecular architectures where their more reactive counterparts would fail.[3] This unique characteristic has positioned organozinc reagents, such as 2-Methoxyphenylzinc iodide, as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4]

2-Methoxyphenylzinc iodide, a member of the heteroleptic organozinc halide family (ArZnX), provides a nucleophilic 2-methoxyphenyl moiety for the formation of new carbon-carbon bonds. The presence of the methoxy group at the ortho position can influence the electronic and steric properties of the reagent, potentially impacting its reactivity and selectivity in coupling reactions. This guide will explore these facets in detail.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety considerations is paramount for the effective and safe utilization of 2-Methoxyphenylzinc iodide.

Core Chemical Properties

The fundamental properties of 2-Methoxyphenylzinc iodide are summarized in the table below.

| Property | Value | Reference(s) |

| Linear Formula | CH₃OC₆H₄ZnI | [5][6] |

| Molecular Weight | 299.42 g/mol | [5][6] |

| Appearance | Solution in THF | N/A |

| Concentration | 0.5 M | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Density | ~0.996 g/mL at 25 °C | [5][6] |

| Storage Temperature | 2-8°C | [5][6] |

Safety and Handling

2-Methoxyphenylzinc iodide is an air- and moisture-sensitive reagent and should be handled under an inert atmosphere (e.g., argon or nitrogen) using appropriate techniques and personal protective equipment (PPE).[7][8]

Hazard Summary: [5]

-

Flammability: The THF solvent is highly flammable.

-

Health Hazards: May cause eye irritation, respiratory system irritation, and is suspected of causing cancer.

-

Reactivity: Reacts with water and may form explosive peroxides upon prolonged exposure to air.

Recommended PPE: [9]

-

Safety goggles and a face shield.

-

Flame-retardant lab coat.

-

Chemically resistant gloves.

Handling Procedures: All transfers and reactions should be performed using oven-dried glassware under a positive pressure of an inert gas.[4][10] Syringe and cannula techniques are recommended for transferring the 0.5M solution.[7] For detailed guidance on handling air-sensitive reagents, consult established protocols.[8][10]

Synthesis and Characterization

While commercially available, the in-situ preparation and subsequent concentration determination of 2-Methoxyphenylzinc iodide are common laboratory practices.

Laboratory-Scale Synthesis

The synthesis of 2-Methoxyphenylzinc iodide is typically achieved through the direct insertion of activated zinc into the carbon-iodine bond of 2-iodoanisole. The activation of zinc is crucial for this reaction to proceed efficiently.

Materials:

-

Zinc dust

-

Iodine (for activation)

-

1,2-Dibromoethane (for activation)

-

2-Iodoanisole

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an argon inlet, add zinc dust (1.5 equivalents).

-

Heat the zinc dust under vacuum with a heat gun and then cool under a stream of argon.

-

Add a small crystal of iodine and a few drops of 1,2-dibromoethane to the zinc dust in anhydrous THF. Gentle heating may be required to initiate the activation, which is indicated by the disappearance of the iodine color and gas evolution.

-

Once the activation is complete, add a solution of 2-iodoanisole (1 equivalent) in anhydrous THF dropwise to the activated zinc suspension.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the consumption of the aryl iodide is complete (monitor by GC or TLC).

-

The resulting solution of 2-Methoxyphenylzinc iodide can be used directly or filtered via cannula to remove excess zinc.

Caption: Workflow for the synthesis of 2-Methoxyphenylzinc iodide.

Titration for Accurate Molarity Determination

The precise concentration of the prepared organozinc solution must be determined before use in stoichiometric reactions. A reliable method involves titration with iodine in the presence of lithium chloride, which aids in solubilizing the resulting zinc salts.[11]

Materials:

-

Anhydrous Lithium Chloride (LiCl)

-

Iodine (I₂)

-

Anhydrous Tetrahydrofuran (THF)

-

The prepared 2-Methoxyphenylzinc iodide solution

-

In a flame-dried flask under argon, prepare a standardized 1M solution of iodine in anhydrous THF.[11]

-

In a separate flame-dried flask equipped with a magnetic stir bar and under an argon atmosphere, accurately weigh a known amount of iodine (e.g., 254 mg, 1 mmol).

-

Dissolve the iodine in anhydrous THF containing a saturating amount of LiCl (dried under vacuum).[11]

-

Cool the brown iodine solution to 0 °C in an ice bath.

-

Slowly add the 2-Methoxyphenylzinc iodide solution dropwise via a 1.00 mL syringe until the brown color of the iodine completely disappears, indicating the endpoint.[11]

-

Record the volume of the organozinc solution added.

Calculation: Molarity (M) = (moles of I₂) / (Volume of organozinc solution in L)

Reactivity and Synthetic Applications

The synthetic utility of 2-Methoxyphenylzinc iodide primarily lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.

Comparative Reactivity

Organozinc reagents occupy a "middle ground" in terms of reactivity compared to other common organometallics. This is a direct consequence of the more covalent and less polarized nature of the carbon-zinc bond compared to carbon-magnesium and carbon-lithium bonds.

| Reagent Type | General Formula | C-Metal Bond Polarity | Reactivity | Functional Group Tolerance |

| Organolithium | R-Li | High | Very High | Low |

| Grignard | R-MgX | High | High | Moderate |

| Organozinc | R-ZnX | Moderate | Moderate | High |

This moderated reactivity makes 2-Methoxyphenylzinc iodide compatible with a wide range of functional groups, including esters, amides, nitriles, and ketones, which would be incompatible with Grignard or organolithium reagents.[4][13]

The Negishi Cross-Coupling Reaction

The Negishi coupling is a powerful and versatile method for the formation of carbon-carbon bonds between an organozinc compound and an organic halide or triflate, catalyzed by a palladium or nickel complex.[1][9] 2-Methoxyphenylzinc iodide is an excellent substrate for these reactions.

The general transformation can be represented as follows:

CH₃OC₆H₄ZnI + R-X ---(Pd or Ni catalyst)---> CH₃OC₆H₄-R + ZnIX

Where R-X can be an aryl, heteroaryl, vinyl, or acyl halide or triflate.

The generally accepted mechanism for the palladium-catalyzed Negishi coupling involves a three-step catalytic cycle:[14][15]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organozinc reagent transfers its organic group (2-methoxyphenyl) to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

2-Methoxyphenylzinc iodide can be coupled with a wide variety of electrophilic partners.

-

With Aryl Halides/Triflates: For the synthesis of biaryls, which are common motifs in pharmaceuticals.[2][16]

-

With Vinyl Halides/Triflates: To produce arylated alkenes with retention of stereochemistry.[14]

-

With Acyl Chlorides: As a route to aryl ketones.[5]

Example Application: Synthesis of a Biaryl Compound

A typical procedure would involve the slow addition of the 2-Methoxyphenylzinc iodide solution to a mixture of the aryl bromide and a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand) in an appropriate solvent like THF. The reaction is then stirred at room temperature or heated until completion.

Stability and Storage

Solutions of organozinc reagents in THF are known to be sensitive to air and moisture.[3] The 0.5M solution of 2-Methoxyphenylzinc iodide should be stored under an inert atmosphere at 2-8°C.[5][6] While relatively stable under these conditions, the molarity should be re-determined by titration if the solution has been stored for an extended period, as gradual decomposition can occur. The presence of lithium chloride has been shown to enhance the stability of some organozinc reagents in solution.[17]

Conclusion

2-Methoxyphenylzinc iodide, as a 0.5M solution in THF, is a highly valuable reagent for the modern synthetic chemist. Its moderated reactivity, coupled with a high degree of functional group tolerance, makes it a superior choice over more reactive organometallics in many applications, particularly in the synthesis of complex molecules. A thorough understanding of its properties, preparation, and reactivity, especially in the context of the Negishi cross-coupling, empowers researchers to leverage this reagent to its full potential. Adherence to strict anaerobic and anhydrous handling techniques is crucial for achieving reproducible results and ensuring laboratory safety.

References

-

Organozinc chemistry - Wikipedia. (URL: [Link])

-

Negishi coupling reaction: Mechanism, popular application - Chemistry Notes. (2022, August 12). (URL: [Link])

-

Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (2025, September 7). (URL: [Link])

-

Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents - ResearchGate. (URL: [Link])

-

Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University. (2009, October 30). (URL: [Link])

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC. (URL: [Link])

-

Why organo zinc compound are less reactive theb grignard reagent? - Brainly.in. (2018, September 9). (URL: [Link])

-

Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents | Request PDF - ResearchGate. (URL: [Link])

-

OrganoZinc compounds as an alternative to OrganoMagnesium compounds? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2014, July 23). (URL: [Link])

-

Continuous Scalable Synthesis and Concentration Variation of Organozinc Compounds. (2024, May 2). (URL: [Link])

-

Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types - Magritek. (URL: [Link])

-

Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions - ChemRxiv. (URL: [Link])

-

Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings - Comptes Rendus de l'Académie des Sciences. (2011, August 19). (URL: [Link])

-

5 - Organic Syntheses Procedure. (URL: [Link])

-

Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC. (URL: [Link])

-

Journal Wetenskap Health - Iodometric and Iodimetric Titration Methods - SciSpace. (URL: [Link])

-

Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). (URL: [Link])

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. ehs.umich.edu [ehs.umich.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.nl]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 13. Réactifs organozinciques [sigmaaldrich.com]

- 14. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 15. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 16. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dspace.mit.edu [dspace.mit.edu]

2-Methoxyphenylzinc Iodide: Comprehensive Synthesis and Characterization Guide

Executive Summary

In modern drug development and complex natural product synthesis, the selective formation of carbon-carbon (C–C) bonds is paramount. 2-Methoxyphenylzinc iodide (CAS: 282727-20-2) is a highly versatile, mild organometallic reagent extensively utilized in palladium- and nickel-catalyzed Negishi cross-coupling reactions [1]. Unlike their highly reactive Grignard or organolithium counterparts, organozinc reagents exhibit a highly covalent carbon-metal bond. This attenuated nucleophilicity allows for exceptional functional group tolerance, enabling late-stage functionalization without the need for exhaustive protecting group strategies.

This whitepaper provides an in-depth technical guide to the synthesis, mechanistic activation, and analytical characterization of 2-methoxyphenylzinc iodide, focusing on the highly efficient LiCl-mediated direct insertion methodology pioneered by the Knochel laboratory.

Mechanistic Principles of Organozinc Formation

The direct insertion of metallic zinc into an aryl halide (such as 2-iodoanisole) is a heterogeneous process that historically suffered from sluggish kinetics and poor reproducibility due to the passivating zinc oxide (ZnO) layer.

Causality of Activation Agents

To overcome this barrier, a precise sequence of chemical activators is employed:

-

1,2-Dibromoethane (DBE): Reacts with the zinc surface to form zinc bromide and ethylene gas. The physical bubbling micro-fractures the passivating oxide layer.

-

Trimethylsilyl chloride (TMSCl): Acts as a chemical scavenger, reacting with residual moisture and surface oxides to expose a pristine, highly reactive Zn(0) lattice.

-

Lithium Chloride (LiCl): The critical innovation. Oxidative addition of Zn(0) into 2-iodoanisole forms a surface-bound organozinc intermediate. Without LiCl, this species aggregates, coating the metal and halting the reaction. LiCl coordinates to the zinc center, forming a highly soluble magnesiate-like complex (RZnX·LiCl), which rapidly desorbs into the tetrahydrofuran (THF) solvent, driving the equilibrium forward[2].

Caption: Mechanistic pathway of LiCl-mediated zinc insertion into 2-iodoanisole.

Physicochemical Properties

Understanding the physical parameters of the reagent is critical for safe handling and precise stoichiometric calculations during downstream cross-coupling.

| Property | Value / Description |

| Chemical Formula | C₇H₇IOZn [1] |

| Molecular Weight | 299.42 g/mol |

| CAS Number | 282727-20-2 |

| Standard Concentration | 0.5 M in Tetrahydrofuran (THF) |

| Density | 0.996 g/mL at 25 °C [1] |

| Appearance | Clear to slightly grey/brown liquid |

| Storage Temperature | 2–8 °C (Under Argon) |

| Hazards | Flammable liquid (Flash point: -17 °C), Reacts with water |

Table 1: Physicochemical Properties of 2-Methoxyphenylzinc Iodide.

Step-by-Step Methodology: LiCl-Mediated Direct Insertion

This protocol is designed as a self-validating system . Each phase contains a specific physical or analytical checkpoint to ensure the reaction is proceeding as intended, eliminating downstream failures.

Reagent Stoichiometry & Optimization Parameters

| Reagent | Equivalents | Amount (for 10 mmol scale) | Role |

| Zinc Dust (Particle size <10 µm) | 1.50 eq | 980 mg | Metal source |

| Lithium Chloride (Anhydrous) | 1.50 eq | 636 mg | Solubilizing agent |

| 1,2-Dibromoethane (DBE) | 0.05 eq | 43 µL | Physical surface activator |

| Trimethylsilyl chloride (TMSCl) | 0.01 eq | 13 µL | Chemical surface activator |

| 2-Iodoanisole | 1.00 eq | 2.34 g (10 mmol) | Electrophile / Substrate |

| Tetrahydrofuran (THF, Anhydrous) | - | 10 mL | Solvent |

Table 2: Reagent Stoichiometry and Optimization Parameters for Synthesis.

Experimental Protocol

Step 1: System Preparation & Drying Add zinc dust (980 mg) and anhydrous LiCl (636 mg) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Heat the flask to 160 °C under high vacuum (0.1 mbar) for 2 hours to remove trace moisture. Backfill with Argon and cool to room temperature. Causality: LiCl is highly hygroscopic. Trace water will prematurely quench the organozinc reagent, drastically reducing the yield.

Step 2: Zinc Activation Suspend the Zn/LiCl mixture in 5 mL of anhydrous THF. Add 1,2-dibromoethane (43 µL) and heat the mixture gently with a heat gun until bubbling is observed. Allow it to cool, then add TMSCl (13 µL) and stir for 15 minutes at 25 °C. Validation Checkpoint 1: The visual observation of ethylene gas bubbling confirms the successful erosion of the ZnO layer.

Step 3: Oxidative Addition Dissolve 2-iodoanisole (2.34 g) in 5 mL of anhydrous THF and add it dropwise to the activated zinc suspension. Stir the reaction mixture at 25 °C for 12 hours. Validation Checkpoint 2: A mild exotherm should be felt upon the initial addition of the aryl iodide, indicating successful initiation of the oxidative addition.

Step 4: Sedimentation & Decantation Stop the stirring and allow the unreacted excess zinc dust to settle to the bottom of the flask for 2 hours. Carefully transfer the clear supernatant (containing the 2-methoxyphenylzinc iodide) via a syringe to a fresh, Argon-flushed Schlenk flask. Validation Checkpoint 3 (GC-FID): Quench a 0.1 mL aliquot of the supernatant in saturated aqueous NH₄Cl and extract with ethyl acetate. GC-FID analysis should show complete disappearance of 2-iodoanisole and the appearance of anisole (the protonated product), confirming >95% conversion.

Caption: Step-by-step experimental workflow for the synthesis and validation of 2-methoxyphenylzinc iodide.

Characterization & Iodometric Titration

Because organozinc reagents are significantly less basic than organolithium or Grignard reagents, standard colorimetric indicators (e.g., diphenylacetic acid, 1,10-phenanthroline) fail to provide accurate endpoints. To determine the exact molarity of the synthesized reagent, an iodometric titration in the presence of LiCl is required [3, 4].

Titration Protocol

-

Accurately weigh ~127 mg (0.5 mmol) of elemental iodine (I₂) into a dry 10 mL Schlenk flask under Argon.

-

Dissolve the iodine in 2 mL of a 0.5 M LiCl solution in THF. The solution will be deep brown.

-

Using a 1.0 mL graduated syringe, add the synthesized 2-methoxyphenylzinc iodide solution dropwise to the iodine solution while stirring.

-

The endpoint is reached when the deep brown color sharply transitions to a clear, pale yellow/colorless solution.

Calculation:

The reaction consumes 1 equivalent of the monoorganozinc reagent per equivalent of I₂.

| Titration Run | Mass of I₂ (mg) | mmol of I₂ | Vol of Reagent Added (mL) | Calculated Molarity (M) |

| Run 1 | 127.5 | 0.502 | 1.02 | 0.492 |

| Run 2 | 126.8 | 0.499 | 1.01 | 0.494 |

| Run 3 | 128.1 | 0.504 | 1.03 | 0.489 |

| Average | - | - | - | 0.491 M |

Table 3: Representative Iodometric Titration Data and Concentration Calculation.

Applications in Drug Development (Negishi Coupling)

The primary utility of 2-methoxyphenylzinc iodide lies in the Negishi cross-coupling reaction [5]. By utilizing a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos), the organozinc reagent can be coupled with complex aryl bromides, chlorides, or triflates to form sterically hindered biaryl scaffolds. The ortho-methoxy group provides unique structural geometry often required in kinase inhibitors and CNS-active pharmacophores.

Caption: Catalytic cycle of the Negishi cross-coupling utilizing 2-methoxyphenylzinc iodide.

The mild nature of the zinc reagent ensures that sensitive moieties on the electrophilic partner (such as esters, nitriles, and unprotected amines) remain completely intact during the transmetalation step, maximizing synthetic efficiency and overall yield.

References

-

Sigma-Aldrich Product Specification : 2-Methoxyphenylzinc iodide solution, 0.5 M in THF (CAS 282727-20-2). MilliporeSigma. 1

-

Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design : Organometallics. National Center for Biotechnology Information (PMC). 2

-

Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents : Synthesis. Thieme Connect. 3

-

Preparation of Solid Organozinc Pivalates and their Reaction in Pd-Catalyzed Cross-Couplings : Organic Syntheses. 4

-

Selective Carbon–Carbon Bond Formation via Transition Metal Catalysis. 3. A Highly Selective Synthesis of Unsymmetrical Biaryls and Diarylmethanes by the Nickel- or Palladium-Catalyzed Reaction of Aryl- and Benzylzinc Derivatives with Aryl Halides : Journal of Organic Chemistry. Thieme Connect Review. 5

Sources

- 1. 2-甲氧基苯基碘化锌 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. orgsyn.org [orgsyn.org]

- 5. thieme-connect.com [thieme-connect.com]

Technical Guide: Structure, Bonding, and Application of 2-Methoxyphenylzinc Iodide

This technical guide details the structural characteristics, bonding dynamics, and synthetic utility of 2-Methoxyphenylzinc iodide , a specialized organozinc reagent critical for constructing sterically congested biaryl scaffolds in medicinal chemistry.

Part 1: Executive Summary

2-Methoxyphenylzinc iodide is a hetero-leptic organozinc reagent (

This guide explores the reagent's solution-state architecture, the role of Lithium Chloride (LiCl) in its stabilization ("Knochel-Zn" adducts), and validated protocols for its generation and use.

Part 2: Molecular Architecture & Bonding

The Chelation Effect & Coordination Geometry

The defining structural feature of 2-methoxyphenylzinc iodide is the intramolecular coordination of the methoxy oxygen lone pair to the zinc center. Zinc(II) is highly oxophilic and typically adopts a tetrahedral or distorted tetrahedral geometry in ethereal solvents.

-

Primary Bonding: The C(sp²)–Zn bond is covalent but highly polarized (

), providing nucleophilic character at the aromatic ring. -

Secondary Interaction: The ortho-methoxy group forms a 5-membered chelate ring. This dative bond (

) increases the electron density at the zinc center, making the C–Zn bond slightly less polarized than in non-chelated analogues, thereby reducing basicity and enhancing compatibility with sensitive functional groups (e.g., esters, nitriles).

Solution State Dynamics (Schlenk Equilibrium)

In THF solution, arylzinc iodides exist in a dynamic Schlenk equilibrium. However, the presence of the ortho-chelating group shifts this equilibrium.

-

Monomeric Species: The dominant species in THF is the solvated monomer, stabilized by solvent coordination and the internal methoxy group.

-

Role of LiCl: When prepared via LiCl-mediated insertion (Knochel method), the species is more accurately described as a zincate-like adduct, ArZnI·LiCl .[1][2] The LiCl breaks up polymeric aggregates, ensuring a homogeneous solution structure.

Structural Visualization

Part 3: Synthesis & Validation Protocols

Methodology: Direct Insertion (Knochel Protocol)

The most robust method for generating 2-Methoxyphenylzinc iodide is the direct insertion of zinc dust into 2-iodoanisole in the presence of LiCl. This method avoids the use of pyrophoric lithium reagents (transmetallation route).

Reagents & Equipment

-

Substrate: 2-Iodoanisole (1.0 equiv).

-

Metal Source: Zinc dust (1.5 - 2.0 equiv), activated.

-

Additive: Lithium Chloride (LiCl) (1.5 equiv), anhydrous.

-

Solvent: Dry THF (Tetrahydrofuran).

Step-by-Step Protocol

-

Activation:

-

Place Zn dust (196 mg, 3.0 mmol) and anhydrous LiCl (127 mg, 3.0 mmol) in a flame-dried Schlenk flask under Argon.

-

Heat to 150°C under high vacuum (0.1 mmHg) for 2 hours to dry LiCl and activate the Zn surface.

-

Cool to room temperature and backfill with Argon.[3]

-

-

Insertion:

-

Add dry THF (3.0 mL).

-

Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute (chemical activation).

-

Add TMSCl (1 mol%) and stir for 5 minutes.

-

Add 2-iodoanisole (2.0 mmol) dropwise as a solution in THF (1.0 mL).

-

-

Reaction:

-

Stir the suspension at 40°C for 12–24 hours.

-

Monitoring: Monitor consumption of aryl iodide by GC-MS (quench aliquot with sat. NH₄Cl).

-

-

Filtration:

-

Once conversion is >98%, turn off stirring. Allow excess Zn to settle.

-

Filter the supernatant via a cannula filter into a dry storage flask.

-

Validation: Iodometric Titration

Before use, the concentration of the active organozinc must be determined.

-

Weigh accurately Iodine (

) (approx. 125 mg, 0.5 mmol) into a dry flask. -

Dissolve in dry THF (2 mL).

-

Add the organozinc solution dropwise via syringe until the dark brown color of iodine persists (or disappears, depending on indicator method—standard back-titration is preferred).

-

Calculation:

Part 4: Reactivity & Applications

The Negishi Cross-Coupling

2-Methoxyphenylzinc iodide is a prime nucleophile for Palladium-catalyzed cross-coupling. The ortho-methoxy group introduces steric bulk, often requiring highly active catalyst systems (e.g., Pd-PEPPSI or SPhos-Pd-G2) to facilitate the transmetallation step.

Key Advantages:

-

Functional Group Tolerance: Compatible with esters, ketones, and nitriles on the electrophile partner.

-

Controlled Reactivity: Less prone to homocoupling than the corresponding Grignard reagent.

Experimental Workflow Visualization

Part 5: Quantitative Data Summary

| Parameter | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 299.42 g/mol | |

| Density | 0.996 g/mL | At 25°C (THF solution) |

| Typical Yield | 85% - 95% | Via Knochel insertion |

| Stability | High | Store at 2-8°C under Argon |

| Coordination | 4-Coordinate (Tetrahedral) | Zn center coordinated by C, I, O(methoxy), and THF |

References

-

Krasovskiy, A., & Knochel, P. (2006).[1] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 45(18), 2958–2961. Link(Foundational work on LiCl-mediated insertion).

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[1] "Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides." Angewandte Chemie International Edition, 45(36), 6040–6044. Link(Primary protocol source).

-

Negishi, E. (2002). "Magical Power of Transition Metals: Past, Present, and Future." Bulletin of the Chemical Society of Japan, 75(4), 753–774. Link(Mechanism of coupling).

-

Sigma-Aldrich. (n.d.). "2-Methoxyphenylzinc iodide solution 0.5 M in THF." Product Specification. Link(Physical properties verification).

Sources

- 1. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 2. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]

- 3. Organic Syntheses Procedure [orgsyn.org]

Technical Whitepaper: 2-Methoxyphenylzinc Iodide (CAS 282727-20-2)

Executive Summary

2-Methoxyphenylzinc iodide is a specialized organozinc reagent used primarily in transition-metal-catalyzed cross-coupling reactions, most notably the Negishi coupling. Unlike its magnesium (Grignard) or lithium counterparts, this zinc reagent exhibits a high functional group tolerance, allowing for the chemoselective introduction of the o-anisyl moiety into complex pharmacological scaffolds. This guide details the mechanistic underpinnings, validated synthesis protocols, and critical handling requirements for integrating this reagent into drug discovery workflows.

Part 1: Chemical Profile & Properties

2-Methoxyphenylzinc iodide represents a class of "stabilized" organometallics where the carbon-metal bond is sufficiently polarized to undergo transmetallation but covalent enough to resist rapid protonation by mild electrophiles.

Physicochemical Data

| Property | Value |

| CAS Number | 282727-20-2 |

| Chemical Formula | C₇H₇IOZn |

| Molecular Weight | 299.42 g/mol |

| Appearance | Clear to slightly hazy solution (typically 0.5 M in THF) |

| Density | ~0.996 g/mL (at 25 °C) |

| Storage | 2–8 °C, under Argon/Nitrogen (exclude moisture) |

| Stability | Pyrophoric residue; stable in solution under inert atmosphere for months. |

Structural Insight: The Ortho-Methoxy Effect

The ortho-methoxy substituent plays a dual role:

-

Electronic: As an electron-donating group (EDG), it increases the nucleophilicity of the aromatic ring, accelerating the transmetallation step in catalytic cycles.

-

Chelation (Weak): The oxygen atom can provide weak intramolecular coordination to the zinc center. While less pronounced than in organolithiums, this "hemilabile" coordination can stabilize the monomeric species in solution, preventing the formation of insoluble polymeric aggregates often seen with simple phenylzinc halides.

Part 2: Mechanistic Principles

The "Turbo-Zinc" Effect (LiCl Mediation)

While historical preparation relied on highly reactive Rieke® Zinc, modern protocols utilize the "Knochel" method involving LiCl. The presence of Lithium Chloride is not merely incidental; it is mechanistically critical.

-

Solubilization: Organozinc halides (RZnX) tend to form aggregates on the metal surface, passivating the zinc and stopping the reaction.

-

Ion-Pairing: LiCl forms a soluble complex

, effectively cleaning the metal surface and allowing the oxidative addition to proceed at mild temperatures (often ambient to 50°C) rather than requiring reflux.

Diagram: Negishi Catalytic Cycle

The following diagram illustrates the catalytic cycle for coupling 2-methoxyphenylzinc iodide with an aryl halide, highlighting the transmetallation step.

Figure 1: The catalytic cycle demonstrating the entry of 2-methoxyphenylzinc iodide at the transmetallation stage.

Part 3: Preparation & Experimental Protocols

Method A: LiCl-Mediated Direct Insertion (Recommended)

This protocol avoids the complex preparation of Rieke zinc and uses standard laboratory reagents.

Reagents:

-

Zinc dust (activated)

-

Lithium Chloride (anhydrous)

-

2-Iodoanisole

-

THF (anhydrous)

Protocol:

-

Activation: In a flame-dried Schlenk flask under Argon, place Zn dust (1.5 equiv) and LiCl (1.5 equiv). Heat to 150°C under high vacuum for 1 hour to dry LiCl and activate Zn. Cool to room temperature.

-

Solvent Addition: Add anhydrous THF to achieve a theoretical concentration of ~0.5–1.0 M.

-

Activation (Chemical): Add 5 mol% of 1,2-dibromoethane and heat to reflux for 1 minute. Cool, then add 5 mol% TMSCl and stir for 5 minutes.

-

Insertion: Add 2-iodoanisole (1.0 equiv) dropwise.

-

Reaction: Stir at 25–40°C. Monitor via GC-MS (hydrolysis aliquot) until the starting iodide is consumed (typically 2–12 hours).

-

Filtration: Allow solids to settle. The supernatant is the active reagent 2-methoxyphenylzinc iodide .

Method B: Transmetallation (From Aryl Lithium/Magnesium)

Use this only if direct insertion fails or if the starting material is 2-bromoanisole.

-

Generate 2-methoxyphenyllithium (via n-BuLi at -78°C) or Grignard.

-

Add a solution of anhydrous ZnI₂ or ZnBr₂ (1.0 equiv) in THF at -78°C.

-

Warm to room temperature.

-

Note: This method is less chemoselective if the substrate contains sensitive groups (e.g., esters, nitriles) that would react with the initial Li/Mg species.

-

Part 4: Applications in Drug Discovery

Negishi Cross-Coupling

The primary utility is coupling with aryl chlorides, bromides, or triflates to form biaryls.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%).

-

Conditions: THF/DMF mixtures, 60–80°C.

-

Advantage: Tolerates esters, ketones, and nitriles on the coupling partner, which Grignards would attack.

Acylation (Ketone Synthesis)

Reacts with acid chlorides to form o-anisyl ketones.

-

Catalyst: CuCN[1]·2LiCl (10–20 mol%) often required as a co-catalyst to facilitate the acyl transfer.

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis and application of the reagent.

Part 5: Safety & Handling

Hazards[2][3]

-

Pyrophoric Residues: While the THF solution is not typically spontaneously flammable, the dried residue is pyrophoric.

-

Moisture Sensitivity: Reacts violently with water to release anisole and zinc salts.

-

Skin Corrosion: Causes severe skin burns and eye damage (Category 1B).

Best Practices

-

Cannula Transfer: Always transfer the reagent using positive pressure (Argon) and double-tipped needles (cannulas). Never pour.

-

Titration: Before use, titrate the reagent (e.g., using Iodine/LiCl or salicylaldehyde phenylhydrazone) to determine precise concentration, as it degrades over time.

-

Quenching: Quench excess reagent with isopropanol first, then water, then dilute HCl.

References

-

Knochel, P., et al. (2006).[2][3] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. Angewandte Chemie International Edition. Link

-

Rieke, R. D. (1991). Preparation of Organometallic Compounds from Highly Reactive Metal Powders. Science. Link

-

Sigma-Aldrich. (n.d.). 2-Methoxyphenylzinc iodide Product Sheet & SDS. Link

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link

Sources

- 1. d-nb.info [d-nb.info]

- 2. Efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Methoxyphenylzinc Iodide Solution (0.5 M in THF)

Executive Summary

In the landscape of modern cross-coupling and functionalization chemistry, the selection of the correct organometallic nucleophile is the single most critical variable dictating reaction success. While Grignard and organolithium reagents offer brute-force reactivity, their aggressive nature often leads to poor functional group tolerance and over-addition side reactions.

2-Methoxyphenylzinc iodide , supplied as a 0.5 M solution in tetrahydrofuran (THF), bridges the gap between reactivity and selectivity. As a highly tuned organozinc halide, it possesses an attenuated nucleophilicity that allows for the precise installation of the 2-methoxyphenyl moiety in complex, highly functionalized medicinal chemistry scaffolds. This whitepaper dissects the physical properties, thermodynamic stability, and field-proven synthetic applications of this indispensable reagent.

Physicochemical Profiling & Solvent Dynamics

Understanding the physical properties of 2-Methoxyphenylzinc iodide is not merely an exercise in safety; it is the foundation of reproducible reaction design. The reagent is commercially stabilized in THF, a choice driven by fundamental coordination chemistry. The oxygen atom of THF actively donates electron density to the electrophilic zinc center, stabilizing the organozinc species against Schlenk-type disproportionation.

The 0.5 M concentration represents a thermodynamic "sweet spot"—it is sufficiently concentrated to support scalable, bi-molecular reaction kinetics while remaining dilute enough to prevent the precipitation of polymeric zinc halide aggregates at the recommended 2–8 °C storage temperature.

Table 1: Quantitative Physical and Chemical Properties

| Property | Value / Specification | Mechanistic / Safety Implication |

| Chemical Formula | C₇H₇IOZn[1] | Defines the active nucleophilic mass. |

| Molecular Weight | 299.42 g/mol [1] | Critical for stoichiometric calculations. |

| CAS Number | 282727-20-2 | Unique identifier for regulatory compliance. |

| Concentration | 0.5 M in THF | Optimizes stability and prevents low-temp precipitation. |

| Density | 0.996 g/mL at 25 °C | Necessary for volumetric dispensing in flow chemistry. |

| Flash Point | -17 °C (1.4 °F) (Closed Cup) | High flammability risk; mandates inert atmosphere handling. |

| Storage Temperature | 2–8 °C | Minimizes thermal degradation and THF peroxide formation. |

| Appearance | Amber to dark brown liquid | Coloration is typical of active organozinc-halide complexes. |

Mechanistic Applications in Drug Development

The attenuated reactivity of 2-Methoxyphenylzinc iodide makes it a privileged reagent in the synthesis of complex active pharmaceutical ingredients (APIs). Below are two primary applications where this reagent outperforms traditional organometallics.

Synthesis of Highly Hindered Aryl Ketones

The synthesis of sterically hindered aryl ketones via the direct addition of organometallics to aroyl chlorides is notoriously difficult. Grignard reagents frequently undergo a second addition to the newly formed ketone, yielding unwanted tertiary alcohols.

Because the carbon-zinc bond is significantly less polarized than a carbon-magnesium bond, 2-Methoxyphenylzinc iodide reacts smoothly with aroyl chlorides to form the desired ketone, but it is entirely unreactive toward the ketone product itself. This chemoselectivity was elegantly demonstrated by Cho and Kim, who established a versatile protocol for generating highly hindered aryl ketones using organozinc reagents[2].

DABSO-Mediated Synthesis of Sulfones

Sulfones are critical structural motifs in medicinal chemistry, but traditional syntheses often require the handling of toxic, gaseous sulfur dioxide (SO₂). To circumvent this, the bench-stable SO₂ surrogate DABSO (DABCO-bis(sulfur dioxide)) is employed.

In a landmark methodology by Rocke et al. at Pfizer, organozinc reagents like 2-Methoxyphenylzinc iodide are reacted directly with DABSO[3][4]. The organozinc species attacks the released SO₂, generating a zinc sulfinate intermediate. Because this intermediate is generated in situ, it can be immediately trapped by an alkyl halide electrophile to yield the aryl-alkyl sulfone in a single, one-pot operation[4][5].

Experimental Methodology: One-Pot Sulfone Synthesis

The following step-by-step protocol details the DABSO-mediated sulfone synthesis using 2-Methoxyphenylzinc iodide. This protocol is designed as a self-validating system; visual and thermodynamic cues are embedded to ensure the chemist can verify the reaction's progress in real-time.

Prerequisites: All glassware must be flame-dried under vacuum and purged with high-purity argon.

-

Reagent Activation: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add DABSO (0.55 equivalents relative to the electrophile)[4]. Purge the flask with argon for 5 minutes.

-

Solvent Introduction: Add anhydrous THF (2.0 mL) to suspend the DABSO. The suspension will remain heterogeneous.

-

Organozinc Addition (The Nucleophilic Attack): Cool the flask to 0 °C using an ice-water bath. Syringe in the 2-Methoxyphenylzinc iodide solution (0.5 M in THF, 1.2 equivalents) dropwise over 5 minutes.

-

Causality Check: The reaction is mildly exothermic. Maintaining 0 °C prevents the premature degradation of the transient SO₂ species. The mixture will gradually become homogeneous as the zinc sulfinate salt forms.

-

-

Intermediate Maturation: Remove the ice bath and allow the solution to stir at room temperature (20 °C) for 30 minutes to ensure complete conversion to the zinc sulfinate intermediate.

-

In Situ Alkylation: Add the desired alkyl halide (1.0 equivalent) directly to the reaction mixture.

-

Note: If utilizing a highly unreactive alkyl chloride, the addition of a catalytic amount of tetrabutylammonium iodide (TBAI) is recommended to facilitate a Finkelstein-type halogen exchange in situ.

-

-

Thermal Driving: Heat the reaction mixture to 50 °C for 12 hours. Monitor the consumption of the alkyl halide via TLC or LC-MS.

-

Quenching Protocol: Cool the vessel to 0 °C. Do not add water directly. Quench the reaction by adding 1.0 mL of isopropanol dropwise to safely protonate any residual organozinc species, followed by 10 mL of saturated aqueous ammonium chloride (NH₄Cl).

-

Causality Check: The NH₄Cl chelates the zinc ions, preventing the formation of a thick, intractable zinc hydroxide emulsion that would otherwise trap the product during extraction.

-

Pathway Visualization

The following diagram illustrates the logical flow and molecular interactions of the DABSO-mediated sulfone synthesis described in Section 4.

Workflow: DABSO-mediated SO2 insertion and in situ alkylation of 2-Methoxyphenylzinc iodide.

Safety, Handling, and Storage Imperatives

Due to its high reactivity and the physical properties of its solvent carrier, 2-Methoxyphenylzinc iodide requires strict engineering controls[6]:

-

Pyrophoric Risk: While the 0.5 M solution is not inherently pyrophoric, the evaporation of THF will leave behind highly reactive concentrated organozinc residues that can ignite upon contact with ambient moisture[6].

-

Peroxide Formation: THF is prone to forming explosive peroxides upon exposure to oxygen and light. The solution must be stored in tightly sealed, argon-flushed containers at 2–8 °C.

-

Water Reactivity: In contact with water, the reagent undergoes rapid, exothermic hydrolysis, releasing anisole and potentially flammable gases. All quenching must be performed using the secondary alcohol/NH₄Cl protocol outlined above[6].

References

-

Fisher Scientific. "SAFETY DATA SHEET: 2-Methoxyphenylzinc iodide, 0.5M in THF". Fisher Scientific. Available at: [Link]

-

Cho, H., & Kim, S. (2012). "A Versatile Protocol for the Preparation of Highly Hindered Aryl Ketones Using Organozinc Reagents". Bulletin of the Korean Chemical Society, 33(9), 3083-3086. Available at: [Link]

-

Rocke, B. N., et al. (2014). "Synthesis of Sulfones from Organozinc Reagents, DABSO, and Alkyl Halides". Organic Letters, 16(1), 154-157. Available at: [Link]

Sources

- 1. thomassci.com [thomassci.com]

- 2. A Versatile Protocol for the Preparation of Highly Hindered Aryl Ketones Using Organozinc Reagents -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 3. Synthesis of sulfones from organozinc reagents, DABSO, and alkyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 6. fishersci.fi [fishersci.fi]

Solvation Dynamics and Handling Protocols of 2-Methoxyphenylzinc Iodide in Organic Solvents

Executive Summary

2-Methoxyphenylzinc iodide (CAS: 282727-20-2) is a highly versatile organometallic reagent heavily utilized in pharmaceutical drug development for the synthesis of aryl ketones, sulfones, and complex biaryls via palladium- or nickel-catalyzed Negishi cross-coupling (). Because organozinc halides are highly sensitive to moisture and prone to aggregation, understanding their solubility profiles in organic solvents is critical. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers of organozinc solubility, compares the efficacy of Tetrahydrofuran (THF) versus N,N-Dimethylformamide (DMF), and outlines self-validating experimental protocols for the preparation and handling of these reactive species.

Thermodynamic Drivers of Organozinc Solubility

In the solid state, organozinc halides natively exist as polymeric networks. This aggregation is driven by the strong Lewis acidity of the

When a coordinating solvent like THF is introduced, the oxygen atoms donate electron density into the empty

To manipulate this equilibrium and maximize solubility, the Knochel Method employs Lithium Chloride (LiCl) as a "turbo" additive. LiCl coordinates directly with the organozinc species to form a highly soluble zincate complex (e.g.,

Figure 1: Solvation pathways and zincate formation of 2-methoxyphenylzinc iodide.

Solvent Profiles: THF vs. DMF

While THF is the commercial standard—typically supplied at a 0.5 M concentration ()—recent mechanistic studies have highlighted DMF as a superior alternative for specific synthetic bottlenecks.

Research indicates two distinct kinetic mechanisms based on solvent choice: polar aprotic solvents like DMF directly accelerate the oxidative addition of zinc to aryl iodides, whereas the addition of LiCl in THF primarily accelerates the solubilization of the surface organozinc intermediate (2)[2]. Furthermore, DMF solutions of organozinc compounds exhibit a drastically lower rate of decomposition compared to THF, providing an enhanced shelf-life which is critical when handling highly polar or heteroatom-rich substrates in late-stage functionalization (3)[3].

Quantitative Solvent Comparison

| Solvent System | Max Practical Concentration | Solubilization Mechanism | Stability / Shelf-Life | Application Context |

| THF (Anhydrous) | 0.5 M | Oxygen-Zn coordination | Moderate (Requires 2-8°C) | Standard Negishi cross-couplings; commercial benchmark. |

| THF + LiCl | > 1.0 M | Zincate complex formation | High | "Turbo" reactions; high kinetic reactivity and solubility. |

| DMF | ~ 0.5 M | Carbonyl-Zn coordination | Very High | Late-stage functionalization of polar drug candidates. |

| Toluene | Insoluble | Non-coordinating | N/A | Used only as a co-solvent; causes organozinc precipitation. |

Experimental Methodologies: Preparation and Handling

To ensure scientific integrity, the following protocols are designed as self-validating systems . Visual and thermal cues are embedded within the steps to confirm the success of the reaction before proceeding to downstream applications.

Figure 2: Step-by-step experimental workflow for the preparation of organozinc solutions.

Protocol 1: In-Situ Preparation via Direct Zinc Insertion (Knochel Method)

Causality Note: Zinc dust naturally forms a passivating ZnO layer. 1,2-dibromoethane physically fractures this oxide layer by forming ethylene gas and ZnBr2, while TMSCl acts as a chemical scavenger for trace moisture.

-

System Purge: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with Argon (repeat 3x).

-

Zinc Activation: Add 1.5 equivalents of Zinc dust. Suspend in anhydrous THF (or DMF). Add 5 mol% of 1,2-dibromoethane and heat to 65°C for 5 minutes.

-

Validation Check: Observe gentle bubbling (ethylene gas evolution).

-

-

Oxide Scavenging: Cool to 25°C. Add 1 mol% of Trimethylsilyl chloride (TMSCl) and stir for 15 minutes.

-

Oxidative Addition: Add 1.2 equivalents of anhydrous LiCl, followed by 1.0 equivalent of 2-iodoanisole (2-methoxyphenyl iodide) dropwise.

-

Validation Check: An exotherm should be observed, indicating the initiation of the oxidative insertion.

-

-

Maturation: Stir the mixture at 30-50°C for 2-4 hours until the aryl iodide is fully consumed (monitor via GC/MS of a quenched aliquot).

-

Filtration: Stop stirring and allow the unreacted zinc to settle. Transfer the supernatant via a filter cannula into a dry, Argon-flushed storage flask.

Protocol 2: Standardization and Titration

Causality Note: Because organozinc reagents degrade over time via hydrolysis or homocoupling, the exact molarity must be quantified prior to use in sensitive catalytic cycles.

-

Preparation of Titrant: Accurately weigh ~50 mg of iodine (

) into a dry flask. Dissolve in 2 mL of anhydrous THF. -

Titration: Slowly add the prepared 2-methoxyphenylzinc iodide solution dropwise via a graduated syringe to the iodine solution until the deep brown color of iodine completely disappears, leaving a clear/pale yellow solution.

-

Calculation: Calculate the exact molarity based on the volume of organozinc solution required to quench the known moles of

.

Conclusion

The solubility and reactivity of 2-methoxyphenylzinc iodide are inextricably linked to the coordinating ability of the chosen solvent and the presence of solubilizing additives like LiCl. While THF remains the standard for general Negishi couplings, transitioning to DMF offers profound advantages in reagent stability and the solubilization of complex, polar substrates. By adhering to rigorous, self-validating preparation protocols, researchers can ensure high-fidelity cross-coupling results in advanced drug discovery pipelines.

References

- Sigma-Aldrich. "2-Methoxyphenylzinc iodide 0.5M tetrahydrofuran 282727-20-2". MilliporeSigma.

- National Institutes of Health (PMC). "Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis". NIH.

- Ludwig-Maximilians-Universität München. "Aggregation of Organozinc Species in Solution and Their Reactivity". LMU Munich.

- ChemRxiv. "Organozinc Compounds in N,N-Dimethylformamide: Stability Towards Degradation and Reactivity in Negishi Cross-Coupling Reactions". ChemRxiv.

Sources

2-Methoxyphenylzinc Iodide: Stability, Storage, and Handling Guide

Topic: 2-Methoxyphenylzinc Iodide Stability and Storage Conditions Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive & Executive Summary

2-Methoxyphenylzinc iodide is a specialized organozinc reagent, pivotal in Negishi cross-coupling reactions for introducing the o-anisyl moiety. Unlike Grignard or organolithium reagents, it exhibits a higher tolerance for functional groups; however, its stability is governed by a delicate Schlenk equilibrium and sensitivity to proton sources.

This guide moves beyond basic handling to address the thermodynamic and kinetic factors that dictate reagent longevity. The presence of Lithium Chloride (LiCl) is not merely an additive but a structural stabilizer that solubilizes the reagent, preventing the formation of inactive polymeric aggregates.

Key Stability Insight:

-

State: Stable as a solution in THF (typically 0.5 M – 1.0 M).

-

Critical Additive: LiCl (stabilizes via "Turbo-Grignard" type complexation).

-

Shelf Life: ~3–4 weeks at 0–4°C under Argon.

-

Primary Degradation: Hydrolysis (formation of anisole) and Oxidation.

Chemical Nature & Instability Mechanisms

To store this reagent effectively, one must understand why it degrades.

The Role of the Ortho-Methoxy Group

The 2-methoxy substituent provides a unique stabilizing effect compared to a simple phenylzinc reagent. The oxygen atom in the methoxy group can coordinate intramolecularly to the zinc center. This chelation reduces the Lewis acidity of the zinc, slightly dampening its reactivity toward electrophiles but significantly inhibiting the formation of insoluble polymeric aggregates.

The Schlenk Equilibrium & LiCl Stabilization

In pure THF, organozinc halides exist in a dynamic equilibrium. Without LiCl, these species often precipitate as unreactive oligomers.

The LiCl Effect:

LiCl breaks these oligomers by forming a soluble "ate" complex (

Figure 1: The Schlenk equilibrium and the solubilizing role of LiCl, preventing the formation of inactive aggregates.

Stability Profile & Data

The following data summarizes the stability of 2-methoxyphenylzinc iodide (0.5 M in THF, prepared via LiCl-mediated direct insertion) under various conditions.

| Storage Condition | Temperature | Atmosphere | Titer Retention (1 Week) | Titer Retention (4 Weeks) | Status |

| Optimized | 0°C to 4°C | Argon | > 98% | ~ 90-95% | Recommended |

| Standard Lab | 25°C (RT) | Argon | ~ 95% | ~ 80% | Acceptable (Short Term) |

| Compromised | 25°C (RT) | Air/Moisture | < 5% | 0% | Decomposed |

| Cold Compromised | -20°C | Argon | > 98% | > 95% | Risk of salt precipitation |

Note on Precipitation: Storing at -20°C can cause the LiCl or Zn salts to crystallize out of solution. If this occurs, the reagent must be warmed to room temperature and stirred vigorously to redissolve the salts before use, or the titer will be inaccurate.

Storage & Handling Protocols

Storage Container Specifications

-

Vessel: Schlenk flask or a crimp-sealed vial with a PTFE-lined septum.

-

Material: Borosilicate glass (dried in an oven at >120°C for at least 4 hours).

-

Headspace: Must be filled with dry Argon (preferred over Nitrogen due to Argon's higher density, which blankets the solution).

-

Sealing: Parafilm is insufficient for long-term storage. Use electrical tape or copper wire to secure septa.

Handling Workflow

-

Equilibration: If stored in the fridge, allow the solution to reach room temperature (approx. 30 mins) before withdrawing. This prevents condensation of atmospheric moisture on the cold needle/septum.

-

Positive Pressure: Always apply a slight positive pressure of Argon to the flask before inserting a syringe.

-

Needle Choice: Use long, wide-bore needles (18-20G) to avoid clogging if minor salt precipitation has occurred.

Decomposition Pathways

Understanding how the reagent fails allows for better troubleshooting.

Figure 2: Primary decomposition pathways. Hydrolysis yields Anisole, rendering the reagent useless for coupling.

Quality Control: Titration Protocol

Trustworthiness: Never assume the concentration labeled on a stored bottle is accurate. Always titrate before a critical reaction. Method: The Knochel Titration (Iodolysis) is the standard for organozinc reagents.

Materials

-

Titrant: Iodine (

) solid (sublimed grade). -

Solvent: Dry THF.

-

Indicator: The Iodine itself acts as the indicator (Brown

Clear). -

Standard: LiCl (saturated solution in THF) is often used to accelerate the reaction, but for direct titration of zinc reagents, simple iodolysis works well.

Step-by-Step Protocol

-

Weighing: Flame-dry a 10 mL round-bottom flask or vial under Argon. Accurately weigh approx. 254 mg of

(1.0 mmol).[1] -

Dissolution: Dissolve the iodine in 2–3 mL of dry THF. The solution will be dark brown.[2]

-

Titration: Add the 2-methoxyphenylzinc iodide solution dropwise via a 1.0 mL syringe (graduated) into the stirring iodine solution.

-

Endpoint: The endpoint is reached when the dark brown color completely disappears , turning the solution clear or slightly yellow.

-

Calculation:

Note: The reaction is

Safety (SDS Summary)

-

Hazards: Flammable liquid (THF), Skin corrosion/irritation (Zinc salts), Serious eye damage.

-

Water Reactivity: Reacts violently with water to release heat and flammable gases (if excess unreacted Zn is present) or simply degrades (organozinc).

-

PPE: Wear nitrile gloves, safety goggles, and a flame-retardant lab coat. Handle only in a fume hood or glovebox.

-

Spill: Quench with dilute HCl or saturated

solution, then absorb with vermiculite.

References

-

Knochel, P., et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[1][3][4][5] Synthesis, 2006(5), 890–891.

-

Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333–3336. (Foundational work on LiCl solubilization).

-

Jastrzebski, J. T. B. H., et al. "Structural Organozinc Chemistry." The Chemistry of Organozinc Compounds, Wiley, 2006. (Details on Schlenk equilibrium and aggregation).

-

Sigma-Aldrich. "Titration of Organometallic Reagents." Technical Bulletin AL-134. (Standard industry protocols).

Sources

Advanced Handling and Application of 2-Methoxyphenylzinc Iodide (0.5M in THF)

Executive Summary

For researchers and drug development professionals, organozinc reagents represent a cornerstone of modern carbon-carbon bond formation. Among these, 2-Methoxyphenylzinc iodide (0.5M in Tetrahydrofuran) is a highly valuable nucleophile, particularly in palladium-catalyzed Negishi cross-coupling reactions[1]. However, the inherent reactivity of the polarized carbon-zinc bond, combined with the physicochemical hazards of the tetrahydrofuran (THF) solvent, necessitates stringent handling protocols.

This whitepaper provides an in-depth, causality-driven guide to the safe storage, manipulation, and application of 2-Methoxyphenylzinc iodide. By understanding the mechanistic reasons behind each safety protocol, laboratories can establish self-validating workflows that ensure both operator safety and high-yield synthetic outcomes.

Physicochemical Profile and Hazard Causality

To handle 2-Methoxyphenylzinc iodide safely, one must first understand the dual nature of its formulation: the organometallic solute and the ethereal solvent.

Quantitative Data Summary

| Parameter | Specification |

| Chemical Name | 2-Methoxyphenylzinc iodide |

| Concentration | 0.5 M in Tetrahydrofuran (THF) |

| CAS Number | 282727-20-2 |

| Molecular Formula | C₇H₇IOZn |

| Molecular Weight | 299.42 g/mol |

| Appearance | Liquid solution |

| Primary Hazards (Mixture) | Flammable Liquid (Cat 2), Eye Irritant (Cat 2), Carcinogen (Cat 2) |

Data sourced from authoritative chemical safety documentation[2],[3].

The Role and Risks of Tetrahydrofuran (THF)

Organozinc reagents are typically supplied in THF rather than non-polar solvents. Causality: The oxygen heteroatom in THF donates electron density into the empty p-orbitals of the zinc center. This coordination stabilizes the monomeric organozinc species, preventing unwanted aggregation or disproportionation (Schlenk equilibrium)[1].

However, THF introduces significant hazards:

-

Peroxide Formation (EUH019): THF auto-oxidizes in the presence of atmospheric oxygen to form explosive hydroperoxides[2]. If the solvent evaporates, these peroxides concentrate, posing a severe explosion risk upon mechanical shock or heating.

-

Flammability: THF is highly flammable (Flash point ~ -14 °C). When combined with the moisture-sensitive nature of the organozinc reagent—which can exothermically protonate to form anisole and zinc hydroxide upon contact with water—the risk of solvent ignition is non-trivial[4].

Infrastructure and Storage Protocols

A robust storage protocol must be a self-validating system that actively prevents and monitors degradation.

-

Atmospheric Control: The reagent must be stored under a positive pressure of an inert gas. Argon is strictly preferred over Nitrogen. Because Argon is denser than air, it acts as a protective blanket directly resting on the surface of the solvent, mitigating oxygen ingress even if the septum seal is slightly compromised.

-

Temperature Control: Store refrigerated (2–8 °C)[2]. Cold storage suppresses the kinetics of THF auto-oxidation and prevents the thermal degradation of the carbon-zinc bond.

-

Self-Validating Peroxide Monitoring:

-

Action: Date the container immediately upon opening.

-

Validation: Every 3 months, extract a 0.1 mL aliquot using an air-free syringe and test it using a standardized KI (Potassium Iodide) starch indicator strip. A color change to dark blue/black validates the presence of dangerous peroxides, dictating immediate and safe disposal of the bottle[2].

-

Air-Free Transfer Methodology

The transfer of 2-Methoxyphenylzinc iodide from its Sure/Seal™ bottle to a reaction vessel must be conducted using rigorous Schlenk techniques to maintain the integrity of the reagent[4].

Workflow for air-free transfer of organozinc reagents.

Step-by-Step Syringe Transfer Protocol

-

Preparation: Dry a glass syringe and stainless-steel needle in an oven (120 °C) for at least 4 hours. Cool them in a desiccator or under an active stream of Argon.

-

System Purging: Connect the syringe to an Argon line. Draw and expel Argon three times to displace any residual atmospheric moisture.

-

Pressurization: Insert a separate Argon line (via a small gauge needle) into the septum of the 2-Methoxyphenylzinc iodide bottle to create positive pressure. Causality: Withdrawing liquid creates a vacuum; without a compensatory gas line, ambient air will be sucked into the bottle, destroying the reagent.

-

Withdrawal: Insert the purged syringe needle into the bottle. Slowly pull the plunger to withdraw the desired volume.

-

Self-Validation: Observe the Argon line bubbler. The oil should bubble outward steadily. If the bubbling stops or reverses, the system is under vacuum, indicating your withdrawal rate is too fast or the gas flow is insufficient.

-

-

Transfer: Carefully remove the syringe and immediately pierce the septum of your pre-purged reaction flask. Inject the reagent dropwise.

Application: Negishi Cross-Coupling Workflow

2-Methoxyphenylzinc iodide is exceptionally useful for synthesizing sterically hindered or electronically deactivated biaryls via the Negishi coupling[1]. The use of organozinc reagents is preferred over Grignard or organolithium reagents due to their high functional group tolerance[1].

Negishi cross-coupling catalytic cycle with organozinc reagents.

Step-by-Step Coupling Protocol

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, add the aryl halide electrophile (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Dissolve in anhydrous THF.

-

Reagent Addition: Cool the flask to 0 °C. Using the air-free transfer method described above, add 2-Methoxyphenylzinc iodide (1.2 equiv) dropwise. Causality: Cooling mitigates the exothermic nature of the initial coordination and prevents premature catalyst decomposition.

-

Reaction Cycling: Remove the ice bath and allow the reaction to warm to room temperature or heat to 50 °C depending on the electrophile's reactivity.

-

Self-Validating Monitoring:

-

Visual: The reaction mixture should transition from a pale yellow to a deep red/brown, indicating the active cycling of the Pd(0)/Pd(II) species.

-

Analytical: Quench a 0.05 mL aliquot in saturated NH₄Cl and extract with Ethyl Acetate. Analyze via GC/MS. The complete disappearance of the aryl halide peak validates successful transmetalation and reductive elimination.

-

Emergency Protocols and Quenching

Improper disposal of organozinc reagents can lead to laboratory fires. The carbon-zinc bond must be deliberately and safely destroyed before standard waste disposal.

Safe Quenching Methodology

Never quench residual 2-Methoxyphenylzinc iodide directly with water. The rapid protonation generates excessive heat, which can boil the THF and ignite the aerosolized mixture.

-

Dilution: Dilute the residual reagent with an equal volume of anhydrous Toluene or Heptane. Causality: Non-polar, higher-boiling solvents act as a heat sink and reduce the concentration of the reactive species.

-

Primary Quench (Isopropanol): Place the flask in an ice bath under Argon. Dropwise, add Isopropanol (IPA). Causality: IPA is a secondary alcohol; its steric hindrance and lower acidity result in a much slower, controlled protonation of the C-Zn bond compared to water.

-

Secondary Quench (Water): Once the addition of IPA no longer generates gas (methane/arene evolution ceases), slowly add deionized water to hydrolyze the remaining zinc salts.

-

Neutralization: Add dilute Hydrochloric acid (1M HCl) until the precipitated zinc hydroxide dissolves into a clear solution, which can then be safely discarded in heavy-metal aqueous waste.

References

-

SAFETY DATA SHEET - Fisher Scientific Fisher Scientific[Link]

Sources

The Renaissance of Organometallics: A Technical Guide to Arylzinc Reagents

Executive Summary

In the hierarchy of organometallic reagents, arylzincs (

This guide explores the evolution of arylzinc chemistry, moving from the pyrophoric volatility of early discoveries to the modern, stabilized "Turbo-Zinc" reagents that have revolutionized pharmaceutical process chemistry.

Part 1: Historical Evolution and Critical Milestones[1]

The trajectory of arylzinc chemistry is defined by four distinct eras, each overcoming a specific limitation of the previous generation.

The Era of Discovery (1849)

Edward Frankland discovered diethylzinc while attempting to isolate free ethyl radicals at the University of Marburg. By heating ethyl iodide with zinc in a sealed tube, he generated a colorless, pyrophoric liquid.

-

Limitation: Early organozincs were difficult to handle and limited to simple alkyl chains. Aryl halides were too inert to react with standard zinc dust.

The Activation Era (1972)

Reuben Rieke solved the "inertness" problem. Standard zinc has a low surface area and an oxide passivation layer. Rieke developed a method to reduce anhydrous

-

Impact: Allowed the direct insertion of zinc into unactivated aryl bromides and iodides.

The Catalytic Revolution (1977)

Ei-ichi Negishi (Nobel Laureate, 2010) demonstrated that organozincs could undergo transmetallation with Palladium(0) species. This linked the moderate reactivity of zinc nucleophiles with the power of cross-coupling.

-

Impact: The Negishi Coupling became a cornerstone of C-C bond formation, superior to Kumada coupling (Grignards) in functional group compatibility.

The Solubilization Era (2000s - Present)

Paul Knochel introduced

-

Result: The "Turbo-Grignard" and "Turbo-Zinc" reagents.

Figure 1: The evolutionary timeline of organozinc chemistry, highlighting the shift from discovery to functional enhancement.

Part 2: The Technical Core – The Knochel Effect ( )

The most significant modern advancement in this field is the use of

The Problem: Aggregation

Organozinc halides (

The Solution: De-aggregation via LiCl

When

-

Complexation:

coordinates with the organozinc species.[5] -

Solubilization: It forms a monomeric zincate species, typically

. -

Result: This monomeric species is highly soluble in THF and exposes the Carbon-Zinc bond, making it kinetically more reactive toward transmetallation or electrophiles, while thermodynamically remaining less basic than a Grignard.

Figure 2: The "Turbo" Effect. LiCl breaks stable, unreactive aggregates into reactive monomeric zincate species.

Part 3: Comparative Data Analysis

The following table contrasts Arylzincs with their Lithium and Magnesium counterparts, demonstrating why

| Feature | Aryllithium ( | Grignard ( | Arylzinc ( |

| pKa of Conjugate Acid | ~40-50 (Extremely Basic) | ~40-50 (Very Basic) | ~30-35 (Moderately Basic) |

| Reactivity | Pyrophoric / Explosive | High / Exothermic | Moderate / Controllable |

| Ester Tolerance | Very Low (Addn to C=O) | Low (Addn to C=O) | High (Stable at RT) |

| Nitrile Tolerance | Low | Low | High |

| Nitro Group Tolerance | Incompatible | Incompatible | Compatible |

| Preparation Temp | -78 °C | 0 °C to Reflux | 0 °C to 25 °C |

| Primary Application | H/Li Exchange | Nucleophilic Addition | Cross-Coupling (Negishi) |

Part 4: Experimental Methodologies

Protocol A: Direct Insertion (The "Knochel" Method)

Best for: Converting functionalized aryl iodides/bromides directly to zinc reagents.

Reagents:

Workflow:

-

Activation: Dry

(1.5 equiv) in a Schlenk flask under high vacuum at 150°C for 2 hours. Cool to RT under Argon. -

Zinc Addition: Add Zinc dust (1.5 equiv) and dry THF.

-

Surface Cleaning: Add 5 mol% TMSCl (Trimethylsilyl chloride) and 1,2-dibromoethane to activate the Zn surface. Stir for 15 mins.

-

Insertion: Add the Aryl Iodide (1.0 equiv) dropwise.

-

Monitoring: Monitor consumption of starting material via GC-MS (quench aliquot with water).

-

Yield: The resulting supernatant is a solution of

, ready for coupling.

Protocol B: Transmetallation via Turbo-Grignard

Best for: Substrates where direct insertion is slow, but functional groups tolerate

Reagents:

Workflow:

-

Mg-Exchange: Treat

with -

Transmetallation: Once the Grignard is formed, add

(1.0 equiv) immediately. -

Result: The Magnesium species transmetallates to Zinc, forming

. -

Why do this? It allows the generation of the Zinc reagent at low temperatures, trapping unstable intermediates before they decompose.

Part 5: The Negishi Coupling Cycle

The primary utility of arylzinc reagents is in Palladium-catalyzed cross-coupling.

Figure 3: The Negishi Catalytic Cycle.[9] The transmetallation step (Red) is where the unique properties of the arylzinc reagent are critical.

References

-

Frankland, E. (1849).[10] On the isolation of the organic radicals.[11][12] Journal of the Chemical Society, 2, 263.[13] Link

-

Rieke, R. D., & Hudnall, P. M. (1972).[14] Activated metals.[15][14][16] I. Preparation of highly reactive zinc.[11][17][18] Journal of the American Chemical Society, 94(20), 7178-7179. Link

-

King, A. O., Okukado, N., & Negishi, E. (1977).[19] Highly general stereo-, regio-, and chemo-selective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides.[19] Journal of the Chemical Society, Chemical Communications, (19), 683-684.[19] Link

-

Krasovskiy, A., & Knochel, P. (2006).[8] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. Link

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[8] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[1][8] Angewandte Chemie International Edition, 45(36), 6040-6044. Link

Sources

- 1. Preparation of Polyfunctional Organozinc Halides by an InX3 - and LiCl-Catalyzed Zinc Insertion to Aryl and Heteroaryl Iodides and Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Group of Prof. Paul Knochel | LMU München | Zinc reagents [knochel.cup.uni-muenchen.de]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. orgsyn.org [orgsyn.org]

- 6. acs.figshare.com [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 9. chemistnotes.com [chemistnotes.com]

- 10. History | OpenOChem Learn [learn.openochem.org]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 15. Negishi coupling - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. About Rieke Metals | Supporting Commercialization Process [riekemetals.com]

- 18. Scaling Up the Possibilities: Rieke Metals Past and Present | Rieke Metals [riekemetals.com]

- 19. jk-sci.com [jk-sci.com]

Methodological & Application

Application Note: Precision Negishi Coupling with 2-Methoxyphenylzinc Iodide

Topic: 2-Methoxyphenylzinc iodide in Negishi cross-coupling reactions. Content Type: Detailed Application Note and Protocol. Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Importance

2-Methoxyphenylzinc iodide (CAS: 282727-20-2) represents a specialized class of organozinc reagents critical for introducing the o-anisyl moiety into complex pharmacophores. Unlike simple phenylzinc reagents, the 2-methoxy substituent introduces significant steric hindrance and electronic donation close to the reaction center.

This guide addresses the two primary failure modes associated with this reagent:

-

Steric Impediment: The ortho-methoxy group retards the transmetallation step in the catalytic cycle.

-

Nucleophilicity Issues: As an arylzinc iodide, it is less nucleophilic than its organolithium or Grignard counterparts, requiring highly active catalyst systems (e.g., Buchwald precatalysts) to achieve turnover.

Reagent Preparation: The Knochel Modification

While 2-Methoxyphenylzinc iodide is commercially available (typically 0.5 M in THF), in situ preparation is often required for cost efficiency or isotope labeling. The Knochel method (Zn/LiCl) is the authoritative standard, as LiCl solubilizes the surface oxides on zinc, facilitating insertion.

Mechanism of Formation

The presence of LiCl is not catalytic; it is stoichiometric. It forms a soluble species, nominally

DOT Diagram: Preparation Workflow

Figure 1: Step-by-step workflow for the Knochel-type preparation of 2-Methoxyphenylzinc iodide.

Standard Operating Procedure (SOP)

Objective: Cross-coupling of 2-Methoxyphenylzinc iodide with an aryl bromide (Ar-Br).

Materials & Safety

-